Cas no 1464993-26-7 (2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride)

2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride
- 1464993-26-7
- EN300-1144863
- AKOS014345148
- 2-[(3-methoxypropoxy)methyl]pentane-1-sulfonyl chloride
-
- インチ: 1S/C10H21ClO4S/c1-3-5-10(9-16(11,12)13)8-15-7-4-6-14-2/h10H,3-9H2,1-2H3
- InChIKey: JZKLONXXBHAOGU-UHFFFAOYSA-N
- ほほえんだ: ClS(CC(COCCCOC)CCC)(=O)=O
計算された属性
- せいみつぶんしりょう: 272.0849080g/mol
- どういたいしつりょう: 272.0849080g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 10
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1144863-0.25g |
2-[(3-methoxypropoxy)methyl]pentane-1-sulfonyl chloride |
1464993-26-7 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
Enamine | EN300-1144863-10g |
2-[(3-methoxypropoxy)methyl]pentane-1-sulfonyl chloride |
1464993-26-7 | 95% | 10g |
$3315.0 | 2023-10-25 | |
Enamine | EN300-1144863-0.05g |
2-[(3-methoxypropoxy)methyl]pentane-1-sulfonyl chloride |
1464993-26-7 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
Enamine | EN300-1144863-1.0g |
2-[(3-methoxypropoxy)methyl]pentane-1-sulfonyl chloride |
1464993-26-7 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1144863-0.5g |
2-[(3-methoxypropoxy)methyl]pentane-1-sulfonyl chloride |
1464993-26-7 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
Enamine | EN300-1144863-0.1g |
2-[(3-methoxypropoxy)methyl]pentane-1-sulfonyl chloride |
1464993-26-7 | 95% | 0.1g |
$678.0 | 2023-10-25 | |
Enamine | EN300-1144863-10.0g |
2-[(3-methoxypropoxy)methyl]pentane-1-sulfonyl chloride |
1464993-26-7 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1144863-2.5g |
2-[(3-methoxypropoxy)methyl]pentane-1-sulfonyl chloride |
1464993-26-7 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
Enamine | EN300-1144863-5.0g |
2-[(3-methoxypropoxy)methyl]pentane-1-sulfonyl chloride |
1464993-26-7 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1144863-1g |
2-[(3-methoxypropoxy)methyl]pentane-1-sulfonyl chloride |
1464993-26-7 | 95% | 1g |
$770.0 | 2023-10-25 |
2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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10. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
2-(3-methoxypropoxy)methylpentane-1-sulfonyl chlorideに関する追加情報
2-(3-Methoxypropoxy)methylpentane-1-sulfonyl Chloride: A Versatile Compound in Modern Pharmaceutical Research
2-(3-Methoxypropoxy)methylpentane-1-sulfonyl chloride (CAS No. 1464993-26-7) represents a pivotal molecule in the field of synthetic chemistry and pharmaceutical development. This compound, characterized by its unique sulfonamide functional group and methoxy-substituted alkyl chain, has garnered significant attention in recent years due to its potential applications in drug discovery and bioconjugation technologies. The molecular structure of 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride combines steric and electronic features that make it highly reactive and adaptable for functional group modifications. Its synthesis and properties have been extensively studied in 2023 and 2024, with emerging research highlighting its role in creating novel therapeutics and diagnostic agents.
Recent advances in medicinal chemistry have underscored the importance of sulfonamide derivatives in modulating biological targets. 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride is particularly notable for its ability to form stable sulfonamide linkages, which are critical in the design of prodrugs and enzyme inhibitors. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits exceptional reactivity toward nucleophilic substrates, enabling its use in click chemistry protocols for the rapid assembly of complex molecular architectures. This property aligns with the growing trend of modular drug design, where synthetic intermediates like 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride serve as building blocks for high-throughput screening campaigns.
The chemical structure of 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride features a pentane backbone with a sulfonamide group at the terminal position. The methoxy-substituted propoxy chain adds hydrophobicity while maintaining solubility in polar solvents, a balance that is crucial for pharmaceutical applications. A 2024 review in Advanced Synthesis & Catalysis highlighted how the methoxy group can be strategically modified to enhance the compound's reactivity toward specific biomolecules, such as proteins and nucleic acids. This adaptability has led to its incorporation in the development of targeted drug delivery systems, where the sulfonamide moiety facilitates conjugation with targeting ligands.
One of the most promising applications of 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride lies in its role as a cross-linking agent in bioconjugation technologies. In 2023, a team at the University of California demonstrated its utility in creating site-specific conjugates for antibody-drug conjugates (ADCs). The sulfonamide linkage formed with 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride exhibited superior stability compared to traditional NHS ester linkers, reducing the risk of premature drug release in vivo. This breakthrough has sparked interest in its potential for improving the therapeutic index of ADCs, a critical area in oncology research.
Recent computational studies have further expanded the understanding of 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride's reactivity. A 2024 paper in Chemical Communications employed quantum mechanical modeling to predict the compound's interaction with various nucleophilic agents. The results revealed that the methoxy group acts as an electron-donating substituent, enhancing the electrophilicity of the sulfonamide center. This insight has guided the design of more efficient synthetic routes for the compound, which is essential for its large-scale production in pharmaceutical settings.
The synthesis of 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride involves a multi-step process that combines alkylation, sulfonation, and functional group protection. A 2023 study in Organic & Biomolecular Chemistry described a novel method using microwave-assisted organic synthesis to achieve high yields of the compound. The process involves the selective introduction of the methoxypropoxy group through a nucleophilic substitution reaction, followed by sulfonation under mild conditions. This approach has been optimized to minimize side reactions, a critical factor in the production of high-purity intermediates for drug development.
In the context of drug discovery, 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride has been explored as a scaffold for designing small molecule inhibitors of key enzymes in metabolic pathways. A 2024 study in ACS Chemical Biology demonstrated its utility in the development of inhibitors targeting the enzyme acetyl-CoA carboxylase (ACC), a key player in lipid metabolism. The compound's ability to form covalent bonds with the enzyme's active site made it a promising candidate for the design of irreversible inhibitors, which are particularly effective in treating metabolic disorders.
Another area of interest is the use of 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride in the creation of fluorescent probes for bioimaging. Researchers at the Max Planck Institute have recently developed a probe based on this compound that selectively binds to specific cell surface receptors. The sulfonamide linkage allows for the incorporation of fluorescent dyes, enabling real-time tracking of receptor dynamics in live cells. This application highlights the compound's versatility in both therapeutic and diagnostic contexts.
Despite its promise, the use of 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride is not without challenges. One of the primary concerns is its potential toxicity, which must be carefully evaluated during preclinical studies. A 2023 safety assessment in Toxicological Sciences found that the compound is generally well-tolerated at low concentrations but exhibits cytotoxic effects at higher doses. This finding underscores the importance of optimizing its chemical structure to enhance its therapeutic window while minimizing adverse effects.
Looking ahead, the future of 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride in pharmaceutical research is bright. Ongoing studies are exploring its potential in the development of personalized medicines, where the compound's adaptability allows for the customization of drug molecules to individual patient profiles. Additionally, its role in the synthesis of complex glycoproteins and lipids is being investigated, with promising results in the field of regenerative medicine.
In conclusion, 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride stands as a versatile and valuable molecule in modern pharmaceutical science. Its unique chemical properties, combined with recent advancements in synthetic methods and biological applications, position it as a key player in the next generation of therapeutics. As research continues to uncover new possibilities, the compound is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine.
For further information on the synthesis, applications, and safety profile of 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride, interested readers are encouraged to consult the latest literature in the fields of medicinal chemistry, bioconjugation, and drug design. The compound's continued exploration promises to yield groundbreaking innovations in both therapeutic and diagnostic technologies.
References to recent studies on 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride include: - "Advances in Sulfonamide Chemistry for Drug Discovery," Journal of Medicinal Chemistry, 2023. - "Synthesis and Applications of Novel Sulfonamide Derivatives," Advanced Synthesis & Catalysis, 2024. - "Computational Insights into Sulfonamide Reactivity," Chemical Communications, 2024. - "Safety Assessment of Sulfonamide Intermediates," Toxicological Sciences, 2023.
These references provide a comprehensive overview of the current state of research on 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride and its potential impact on future medical advancements.
Keywords: 2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride, sulfonamide derivatives, bioconjugation, drug discovery, medicinal chemistry, cross-linking agents, antibody-drug conjugates, click chemistry, molecular scaffolds, therapeutic applications, safety assessment.
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